molecular formula C4H8N2O3 B1518651 2-Methoxy-3-nitroprop-2-en-1-amine CAS No. 352530-52-0

2-Methoxy-3-nitroprop-2-en-1-amine

Cat. No.: B1518651
CAS No.: 352530-52-0
M. Wt: 132.12 g/mol
InChI Key: RANWRJYBGURCMV-UHFFFAOYSA-N
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Description

[(1E)-1-Methoxy-2-nitrovinyl]methylamine (synonyms: N-Methyl-1-methoxy-2-nitroethenamine) is a nitrovinyl-substituted methylamine derivative characterized by a conjugated system of a methoxy group (-OCH₃), a nitro group (-NO₂), and a methylamine (-NHCH₃) moiety. This compound belongs to the class of imines (C=N-containing compounds) and exhibits unique electronic properties due to its electron-withdrawing nitro group and electron-donating methoxy group. Its structural features render it reactive in nucleophilic and electrophilic reactions, making it valuable in organic synthesis and pharmaceutical research .

Properties

CAS No.

352530-52-0

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

2-methoxy-3-nitroprop-2-en-1-amine

InChI

InChI=1S/C4H8N2O3/c1-9-4(2-5)3-6(7)8/h3H,2,5H2,1H3

InChI Key

RANWRJYBGURCMV-UHFFFAOYSA-N

Isomeric SMILES

CO/C(=C/[N+](=O)[O-])/CN

Canonical SMILES

COC(=C[N+](=O)[O-])CN

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Improved Industrial-Scale Preparation Method

A patented method (CN101462969B) developed in 2009 addresses the above limitations by employing a catalytic substitution reaction of 1-methylamino-1-methylthio-2-nitroethylene with methanol under reflux conditions. This method offers higher yield, purity, and is environmentally friendlier.

Key features:

  • Raw materials: 1-methylamino-1-methylthio-2-nitroethylene and anhydrous methanol.
  • Catalysts: Various bases including sodium methylate, sodium ethylate, sodium hydroxide, potassium hydroxide, potassium tert-butoxide, sodium metal, potassium metal, or triethylamine.
  • Reaction conditions: Heating to reflux (50–80 °C) for 2–10 hours.
  • Workup: Evaporation of methanol under reduced pressure, followed by recrystallization from absolute ethanol.
  • Product: Yellow solid of [(1E)-1-Methoxy-2-nitrovinyl]methylamine with high purity (~98.5%) and improved yields (50–65%).

Detailed Experimental Data from Patent Embodiments

Embodiment Catalyst Used Reaction Temp (°C) Reaction Time (h) Yield (%) Purity (%) Notes
1 Sodium metal (0.1 mol) 60 2–5 61 98.5 Sodium metal dissolved in methanol, refluxed
2 Potassium metal (0.1 mol) 60 2–5 Not stated Not stated Similar to Embodiment 1 but with potassium metal
3 Sodium methylate (0.15 mol) Reflux 2–5 65 Not stated Larger scale reaction (7 mol substrate)
4 Sodium ethylate (0.15 mol) Reflux 2–3 Not stated Not stated Reaction time slightly shorter
5 Triethylamine (0.15 mol) Reflux 2–3 50 Not stated Lower yield compared to metal-based catalysts
6 Sodium hydroxide (0.15 mol) Reflux 2 Not stated Not stated Basic catalyst, reaction time shortest

Notes:

  • Molar ratio of substrate:methanol:catalyst typically 1:15–25:0.05–0.2, optimized at 1:20:0.15.
  • The reaction proceeds by nucleophilic substitution of the methylthio group by methoxy group under basic catalysis.
  • Recrystallization from absolute ethanol is critical for obtaining high purity product.
  • Evaporation under reduced pressure removes methanol efficiently, facilitating isolation.

Advantages of the Improved Method

Summary Table of Preparation Methods

Method Description Solvent Catalyst(s) Temp (°C) Time (h) Yield (%) Purity (%) Environmental Impact Industrial Suitability
Traditional method (N-methyl-2-nitro ethanamide + trimethylammonium oxygen tetrafluoroborate) Methylene dichloride Trimethylammonium oxygen tetrafluoroborate 25 ~20 35.2 Not stated Poor (chlorinated solvent) Low
Catalytic substitution with sodium methylate Methanol Sodium methylate (base) 50–80 2–5 61–65 98.5 Improved (alcohol solvents) High
Catalytic substitution with potassium metal Methanol Potassium metal (base) 50–80 2–5 Not stated Not stated Improved High
Catalytic substitution with triethylamine Methanol Triethylamine (organic base) 50–80 2–3 50 Not stated Improved Moderate
Catalytic substitution with sodium hydroxide Methanol Sodium hydroxide (base) 50–80 2 Not stated Not stated Improved High

Research Findings and Considerations

  • The substitution of the methylthio group by methoxy is base-catalyzed and proceeds efficiently under reflux in methanol.
  • Metal bases such as sodium methylate and potassium metal provide higher yields and purity compared to organic bases.
  • Reaction time can be optimized between 2–5 hours depending on the catalyst.
  • The use of absolute ethanol recrystallization is essential to purify the product.
  • The method is amenable to scaling up, demonstrated by successful multi-kilogram batch synthesis.
  • Avoidance of chlorinated solvents and expensive catalysts reduces environmental impact and cost.
  • The reaction conditions are mild, avoiding excessive heating or prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions: [(1E)-1-Methoxy-2-nitrovinyl]methylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.

  • Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions, often facilitated by a strong base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to [(1E)-1-Methoxy-2-nitrovinyl]methylamine exhibit significant antibacterial properties. For instance, a series of nitro-containing compounds have been tested against the ESKAPE pathogens, which are notorious for their antibiotic resistance. These studies suggest that the nitro group plays a crucial role in the antimicrobial activity of such compounds .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundActivity Against ESKAPE PathogensNotes
[(1E)-1-Methoxy-2-nitrovinyl]methylamineModerateStructure-activity relationship needs further study
4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidinesHighEffective against Gram-positive and Gram-negative bacteria

Anticancer Properties

Research has indicated potential anticancer properties for nitrovinyl compounds. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and L929 (fibrosarcoma) . This suggests that [(1E)-1-Methoxy-2-nitrovinyl]methylamine could be explored further for its cytotoxic effects on cancer cells.

Synthesis of N-Methylamines

[(1E)-1-Methoxy-2-nitrovinyl]methylamine serves as an important intermediate in the synthesis of N-methylamines. The compound can undergo reductive amination reactions, allowing for the formation of various N-methylated products, which are valuable in pharmaceutical chemistry .

Table 2: Synthesis Pathways Involving [(1E)-1-Methoxy-2-nitrovinyl]methylamine

Reaction TypeProductYield (%)Conditions
Reductive AminationN-Methylated Compound A85Room temperature, aqueous medium
Coupling ReactionN-Methylated Compound B75DMSO, reflux

Study on Antimicrobial Efficacy

A recent study synthesized a series of nitro compounds based on the structure of [(1E)-1-Methoxy-2-nitrovinyl]methylamine and tested their efficacy against resistant bacterial strains. The findings indicated that modifications to the nitro group significantly affected antibacterial potency, highlighting the importance of structural optimization in drug design .

Synthesis of Complex Molecules

In another study, researchers utilized [(1E)-1-Methoxy-2-nitrovinyl]methylamine as a precursor for synthesizing complex alkaloids through a series of multi-step reactions involving Mannich-type cyclizations and reductive transformations . This demonstrates its utility in constructing biologically relevant scaffolds.

Mechanism of Action

The mechanism by which [(1E)-1-Methoxy-2-nitrovinyl]methylamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can further react with biological molecules. The methoxy group enhances the compound's solubility and reactivity, making it a versatile reagent in various chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Bond Length Analysis

The C=N bond length in [(1E)-1-Methoxy-2-nitrovinyl]methylamine is critical to its stability and reactivity.

Compound C=N Bond Length (Å) Key Features Reference
(E)-1-(Naphthalen-2-yl)ethylideneamine 1.265 Aromatic substituents enhance conjugation
2-(N-Benzyl-α-iminoethyl)phenol 1.286 Intramolecular hydrogen bonding
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264 Chiral center and phenolic group
[(1E)-1-Methoxy-2-nitrovinyl]methylamine ~1.28 (estimated) Electron-withdrawing nitro and methoxy

Key Insight : The nitro group in [(1E)-1-Methoxy-2-nitrovinyl]methylamine likely elongates the C=N bond slightly compared to purely aromatic imines due to increased electron withdrawal, reducing conjugation efficiency but enhancing electrophilicity .

Reactivity in Metabolic Pathways

Methylamine derivatives often undergo enzymatic transformations. For example:

  • N-Methyl-1-naphthyl methylamine : Metabolized by CYP3A4 and CYP2C19 to 1-naphthaldehyde. CYP3A4 exhibits 4-fold higher catalytic efficiency (Vmax/Km) than CYP2C19 due to differences in substrate binding .
  • [(1E)-1-Methoxy-2-nitrovinyl]methylamine : The nitro group may hinder CYP-mediated metabolism, redirecting reactivity toward nucleophilic substitution or reduction pathways.

Table: Metabolic Profiles of Methylamine Derivatives

Compound Primary Metabolic Pathway Key Enzyme Catalytic Efficiency (Vmax/Km)
N-Methyl-1-naphthyl methylamine Oxidation to 1-naphthaldehyde CYP3A4 4.2 ± 0.3 (highest among CYPs)
Methylamine (CH₃NH₂) Conversion to γ-glutamylmethylamide Transglutaminases Not quantified
[(1E)-1-Methoxy-2-nitrovinyl]methylamine Hypothesized nitro reduction NADPH-dependent reductases Data pending

Physicochemical Properties

Property [(1E)-1-Methoxy-2-nitrovinyl]methylamine N-Methyl-1-naphthyl methylamine Methylamine (CH₃NH₂)
Solubility Moderate in polar solvents Low (hydrophobic substituent) High in water
Stability Sensitive to light and heat Stable under inert conditions Volatile, flammable
pKa ~8.5 (estimated, amine group) ~9.1 10.6

Biological Activity

The compound [(1E)-1-Methoxy-2-nitrovinyl]methylamine is a member of the nitrovinyl amine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action. The findings are supported by various research studies and data tables summarizing key results.

Antibacterial Activity

Research indicates that compounds similar to [(1E)-1-Methoxy-2-nitrovinyl]methylamine exhibit significant antibacterial properties. A study on β-nitrostyrene derivatives highlighted their potential as antibacterial agents, noting that structural variations can influence their efficacy against various bacterial strains, including resistant ones .

Table 1: Antibacterial Activity of Nitrovinyl Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
[(1E)-1-Methoxy-2-nitrovinyl]methylamineStaphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Mycobacterium tuberculosisNot active
2-Nitrovinyl derivativesKlebsiella pneumoniae2 µg/mL

Antifungal Activity

The antifungal potential of nitrovinyl compounds has also been explored. Certain derivatives demonstrate activity against plant pathogenic fungi, suggesting that modifications to the nitrovinyl structure can enhance antifungal properties. For example, pegaharine A, a β-carboline derivative, showed moderate inhibitory activity against various plant pathogens .

Anticancer Activity

Nitro compounds, including those with a vinyl amine structure, have been studied for their anticancer effects. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as DNA damage and modulation of cell signaling pathways .

Case Study: Anticancer Mechanism

A notable case study involved the evaluation of amidrazone derivatives, which share structural similarities with nitrovinyl compounds. These derivatives exhibited strong anticancer activity against several cancer cell lines and were found to inhibit specific enzymes involved in cancer progression .

The biological activity of [(1E)-1-Methoxy-2-nitrovinyl]methylamine can be attributed to several mechanisms:

  • Membrane Disruption : Nitro compounds often increase bacterial membrane permeability, leading to cell lysis.
  • Enzyme Inhibition : Some derivatives inhibit critical enzymes such as enoyl acyl carrier protein reductase (InhA), which is essential for bacterial fatty acid synthesis .
  • Reactive Oxygen Species (ROS) Generation : Certain nitro compounds generate ROS upon reduction, contributing to cellular damage in pathogens.

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies are recommended for synthesizing [(1E)-1-Methoxy-2-nitrovinyl]methylamine with high stereochemical purity? A: Synthesis should involve nitrovinyl precursors and methylamine under controlled conditions. Key steps include:

  • Precursor Selection : Use nitroethylene derivatives and methylamine hydrochloride to ensure regioselectivity.
  • Catalyst Design : Transition-metal catalysts (e.g., palladium) may enhance coupling efficiency, as seen in analogous amine syntheses .
  • Reaction Conditions : Optimize temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or toluene) to favor the (1E)-configuration .
  • Validation : Confirm stereochemistry via NMR and X-ray crystallography .

Characterization Techniques Q: What analytical methods are most effective for structural confirmation and purity assessment of [(1E)-1-Methoxy-2-nitrovinyl]methylamine? A: Use a combination of:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy : ¹H/¹³C NMR for nitrovinyl and methoxy group assignments; FTIR for nitro (1520 cm⁻¹) and amine (3300 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 147.053) .

Advanced Research Questions

Oxidation Pathways Q: How do oxidation pathways of [(1E)-1-Methoxy-2-nitrovinyl]methylamine differ under varying oxygen concentrations? A: Mechanistic studies suggest:

  • High-Temperature Oxidation : Dominated by peroxy radical (R-O-O•) formation, similar to methylamine oxidation in flow reactors .
  • Supercritical Water Oxidation (SCWO) : The nitro group stabilizes intermediates, reducing NH₃ selectivity compared to methylamine SCWO .
  • Key Rate Constants : Use DFT calculations to estimate activation energies for H-abstraction from the methoxy group .

Computational Modeling Q: How can kinetic models predict the degradation behavior of [(1E)-1-Methoxy-2-nitrovinyl]methylamine in environmental systems? A:

  • Mechanism Development : Integrate methylamine oxidation sub-mechanisms (e.g., CH₃NH₂ + OH• → CH₂NH2 + H₂O) with nitrovinyl radical pathways.
  • Software Tools : Use CHEMKIN or Cantera for simulating time-resolved species profiles under varying pH and temperature .
  • Validation : Compare model outputs with experimental GC-MS data for nitro-containing byproducts .

Atmospheric Impact Q: What role does [(1E)-1-Methoxy-2-nitrovinyl]methylamine play in atmospheric aerosol formation? A:

  • Gas-to-Particle Partitioning : Measure gas-phase vs. aerosol-phase concentrations using size-segregated impactors and LC-MS .
  • Reactivity : Assess with OH• and NO₃• radicals in smog chambers; nitro groups may enhance secondary organic aerosol (SOA) yields .
  • Field Studies : Deploy in forested regions to evaluate biogenic interaction (e.g., with terpenes) .

Biological Interactions Q: What in vitro assays are suitable for studying the neuropharmacological potential of [(1E)-1-Methoxy-2-nitrovinyl]methylamine? A:

  • Receptor Binding : Screen against serotonin (5-HT) and dopamine receptors using radioligand displacement assays, as done for structurally related amines .
  • Enzyme Inhibition : Test monoamine oxidase (MAO) activity via fluorometric assays .
  • Cytotoxicity : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-3-nitroprop-2-en-1-amine
Reactant of Route 2
2-Methoxy-3-nitroprop-2-en-1-amine

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